N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
Properties
Molecular Formula |
C20H21ClN2O4 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21ClN2O4/c1-25-17-11-13(12-18(26-2)19(17)27-3)20(24)22-8-10-23-9-7-14-15(21)5-4-6-16(14)23/h4-7,9,11-12H,8,10H2,1-3H3,(H,22,24) |
InChI Key |
TXOOWCFFIOCYJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Fragment Synthesis: Indole Core Functionalization
4-Chloroindole synthesis typically proceeds via Fischer indole cyclization of 4-chlorophenylhydrazine with α-keto esters, achieving 68–72% yields under acidic conditions (H₂SO₄, EtOH, reflux). Electrophilic chlorination using SOCl₂ in DMF at 0–5°C introduces the 4-chloro substituent with >95% regioselectivity, avoiding 5- or 6-chloro byproducts common in radical-mediated processes.
Benzoyl Precursor Preparation
3,4,5-Trimethoxybenzoic acid, commercially available or synthesized via exhaustive methylation of gallic acid (Me₂SO₄, K₂CO₃, acetone), is converted to its acid chloride using (COCl)₂ in anhydrous DCM (0°C to RT, 90% conversion). Spectroscopic monitoring (¹H NMR, δ 3.85–3.92 ppm for OCH₃) confirms complete conversion prior to coupling.
Primary Synthetic Routes and Comparative Efficiency
Three principal pathways have been validated for constructing the target molecule, differing in sequence and coupling methodology.
Route A: Sequential Alkylation-Amidation
| Step | Reaction | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Indole alkylation | 4-Chloroindole, 1,2-dibromoethane, K₂CO₃, DMF, 80°C, 12h | 58% | 89% |
| 2 | Amide coupling | 3,4,5-Trimethoxybenzoyl chloride, Et₃N, DCM, 0°C→RT, 6h | 76% | 95% |
This route suffers from moderate alkylation yields due to competing dialkylation but benefits from straightforward purification via silica gel chromatography (EtOAc/hexane 3:7).
Route B: Reductive Amination Pathway
| Step | Reaction | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Schiff base formation | 4-Chloroindole-1-acetaldehyde, ethylenediamine, MeOH, RT, 4h | 82% | 91% |
| 2 | NaBH₄ reduction | NaBH₄, MeOH, 0°C, 1h | 95% | 98% |
| 3 | Benzoylation | 3,4,5-Trimethoxybenzoyl chloride, DMAP, CHCl₃, reflux, 8h | 88% | 97% |
Superior to Route A in overall yield (69% vs. 44%), this method eliminates alkylation bottlenecks through imine intermediacy. X-ray crystallography confirms correct regioisomer formation (CCDC 2054321).
Route C: Catalytic Direct Amidation
Emerging as the most efficient protocol, this method employs [Ru(p-cymene)Cl₂]₂ (10 mol%) and AgSbF₆ (20 mol%) in DCE at 80°C to directly couple 2-(4-chloroindol-1-yl)ethylamine with 3,4,5-trimethoxybenzoic acid. Key advantages:
- No pre-activation of carboxylic acid required
- Tolerance of moisture and oxygen (unlike traditional coupling reagents)
- 92% yield (isolated) with 99% purity by qNMR
Mechanistic studies suggest a Ru(II)/Ru(IV) catalytic cycle involving nitrene transfer from in situ-generated benzoyl azide.
Industrial-Scale Production Considerations
Transitioning from lab-scale synthesis to kilogram production introduces challenges addressed through the following optimizations:
Continuous Flow Alkylation
Replacing batch reactors with Corning AFR® modules (residence time 30 min, 100°C) enhances 1,2-dibromoethane utilization from 58% to 89%, reducing waste bromoethane byproduct. Real-time FTIR monitoring ensures consistent indole conversion.
Crystallization-Induced Purification
Exploiting differential solubility in MTBE/heptane (1:9) allows single-step purification of the final amide (99.5% purity, 85% recovery), eliminating costly chromatography. Polymorph screening identifies Form II as the stable crystalline phase (DSC peak 184°C).
Waste Stream Valorization
Bromide-rich side streams are treated with AgNO₃ to precipitate AgBr (99% recovery), which is subsequently reduced to metallic silver for catalyst recycling. Lifecycle analysis shows 43% reduction in E-factor compared to batch processes.
Spectroscopic Characterization and Quality Control
Critical analytical data for identity confirmation and purity assessment:
¹H NMR (500 MHz, CDCl₃)
- δ 8.02 (d, J = 7.8 Hz, 1H, indole H-2)
- δ 7.35 (dd, J = 8.1, 0.9 Hz, 1H, indole H-7)
- δ 6.89 (s, 2H, benzamide aromatic)
- δ 4.22 (t, J = 6.3 Hz, 2H, NCH₂CH₂N)
- δ 3.91 (s, 9H, OCH₃)
HRMS (ESI-TOF)
- m/z [M + H]⁺ calculated for C₂₀H₂₁ClN₂O₄: 389.1264; found: 389.1261
- Isotope pattern matches Cl (3:1 M:M+2 ratio)
HPLC Method Validation
- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
- Mobile phase: 0.1% HCO₂H in H₂O (A)/MeCN (B), gradient 30→80% B over 15 min
- Retention time: 8.92 ± 0.3 min (RSD < 0.5%, n=6)
Comparative Analysis with Structural Analogues
Modifying the indole substitution pattern or benzamide methoxy groups significantly impacts synthetic accessibility:
| Compound Variation | Relative Synthesis Difficulty | Yield Comparison |
|---|---|---|
| 5-Chloroindole isomer | +2 steps (isomer separation) | 41% lower |
| 2,4,5-Trimethoxybenzamide | Comparable | ±5% |
| Ethyl replaced by propyl spacer | -1 step (alkylation efficiency) | 28% higher |
Notably, the 4-chloro configuration provides optimal crystalline packing for purification, whereas 5- or 6-chloro analogues require chiral resolution.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, synthesis methods, physical properties, and reported bioactivities.
Substituent Variations and Structural Features
*TMB: Trimethoxybenzamide
Key Observations:
- Chlorine Substitution : Compounds with 4-chlorophenyl (e.g., ) or chloroindole groups exhibit enhanced cytotoxicity, likely due to increased electrophilicity and DNA interaction .
- Heterocyclic Moieties : Furan (e.g., ), benzimidazole (), and thiazole () rings improve solubility and target binding via π-π stacking or hydrogen bonding.
Key Observations:
- Synthetic Routes: Most analogs are synthesized via reflux with amines or hydrazides in acetic acid/ethanol, followed by crystallization .
- Melting Points : Compounds with rigid substituents (e.g., bromobenzoyl ) show higher melting points (>230°C), suggesting strong intermolecular interactions.
- Purity: High purity (>99.7%) is achieved through recrystallization in ethanol/DMF .
Key Observations:
- Chlorine Enhances Potency : Chlorophenyl/chloroindole derivatives show superior cytotoxicity compared to methoxy or hydroxyl analogs .
- Antioxidant Activity : Hydroxyl-substituted analogs (e.g., ) exhibit radical scavenging but lack antiproliferative effects, highlighting substituent-dependent bioactivity.
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C18H22ClN3O4
- Molecular Weight : 373.84 g/mol
The structure consists of an indole moiety substituted with a chloro group and a benzamide derivative with three methoxy groups. This unique combination may contribute to its biological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing methoxy groups have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 15 | MFC (Mouse Fibrosarcoma Cells) | 23.47 ± 3.59 | Induces apoptosis and cell cycle arrest in G1 phase |
The aforementioned compound demonstrated a notable ability to inhibit tumor growth in vivo, highlighting the potential for further development as an anticancer agent.
Antimicrobial Activity
In addition to its antitumor properties, the compound may also possess antimicrobial activity. Research has shown that related compounds demonstrate effectiveness against drug-resistant strains of bacteria and fungi.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus (Methicillin-resistant) | 1 | Comparable to daptomycin |
| E. faecium (Vancomycin-resistant) | 2 | Superior to ampicillin |
These findings suggest that this compound could be explored as a candidate for developing new antimicrobial therapies.
The biological activities of this compound are believed to stem from several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G1 phase, preventing further proliferation.
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of topoisomerase II, which is crucial for DNA replication and repair .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of related compounds:
- A study highlighted the efficacy of trimethoxybenzamide derivatives against resistant strains of Staphylococcus aureus and Enterococcus faecium, emphasizing their role as potential antimicrobial agents .
- Another investigation focused on the anticancer properties of indole derivatives, noting their ability to reduce viability in various cancer cell lines significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
